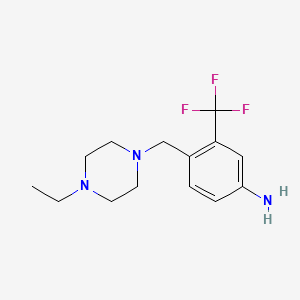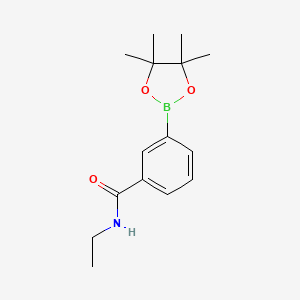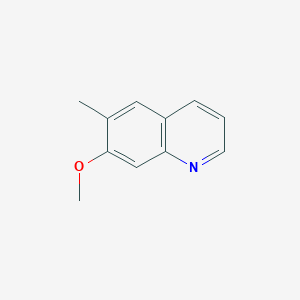
(2-(Difluoromethyl)phenyl)methanol
Übersicht
Beschreibung
“(2-(Difluoromethyl)phenyl)methanol” is a chemical compound with the molecular formula C8H8F2O . It is also known by other names such as “2-(Difluoromethyl)benzyl alcohol” and "[2-(difluoromethyl)phenyl]methanol" .
Molecular Structure Analysis
The InChI code for “(2-(Difluoromethyl)phenyl)methanol” is “InChI=1S/C8H8F2O/c9-8(10)7-4-2-1-3-6(7)5-11/h1-4,8,11H,5H2” and the Canonical SMILES is "C1=CC=C(C(=C1)CO)C(F)F" . These codes provide a textual representation of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving “(2-(Difluoromethyl)phenyl)methanol” are not available, research in difluoromethylation processes has seen an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .Physical And Chemical Properties Analysis
“(2-(Difluoromethyl)phenyl)methanol” has a molecular weight of 158.14 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The compound also has a Rotatable Bond Count of 2 . The Exact Mass and Monoisotopic Mass are both 158.05432120 g/mol .Wissenschaftliche Forschungsanwendungen
Synthesis of Fluorinated Pharmaceuticals
The introduction of difluoromethyl groups into pharmaceuticals can improve their metabolic stability, potency, and selectivity. (2-(Difluoromethyl)phenyl)methanol could be used as an intermediate in the synthesis of such drugs .
Agricultural Chemical Development
Fluorinated compounds often exhibit enhanced biological activity, making them useful in developing agrochemicals. This compound could serve as a precursor for creating pesticides or herbicides with improved efficacy .
Advanced Material Manufacturing
The unique properties of fluorinated compounds make them suitable for creating advanced materials with desirable characteristics such as increased durability or specialized functionality .
Organic Synthesis
As a versatile building block, (2-(Difluoromethyl)phenyl)methanol can be used to introduce difluoromethyl groups into complex organic molecules, aiding in the synthesis of a wide range of organic compounds .
Medicinal Chemistry Research
In medicinal chemistry, this compound could be used to modify the pharmacokinetic properties of new drug candidates, potentially leading to the development of new therapies .
Chemical Biology Studies
Researchers could use (2-(Difluoromethyl)phenyl)methanol to study the effects of fluorination on biological systems, providing insights into the role of fluorine in biological processes .
Environmental Science Applications
This compound might be used in environmental science to study the impact of fluorinated compounds on ecosystems and develop methods for their safe use and disposal .
Analytical Chemistry Techniques
In analytical chemistry, (2-(Difluoromethyl)phenyl)methanol could be utilized as a standard or reagent in methods that require a difluoromethylated compound for calibration or comparison purposes .
Each application area mentioned above represents a unique field where (2-(Difluoromethyl)phenyl)methanol can contribute significantly due to its distinct chemical structure and properties.
Recent advance in synthetic applications of difluoromethyl phenyl compounds (2-(Difluoromethyl)phenyl)methanol | S872209 | smolecule
Zukünftige Richtungen
The field of difluoromethylation has seen significant advances, particularly in the invention of multiple difluoromethylation reagents . Future research may focus on the precise site-selective installation of CF2H onto large biomolecules such as proteins . This could streamline access to molecules of pharmaceutical relevance and generate interest for process chemistry .
Wirkmechanismus
Target of Action
Difluoromethylation processes are based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . This suggests that the compound could interact with various biological targets, depending on the specific context of its use.
Mode of Action
The compound could potentially participate in difluoromethylation reactions, contributing a difluoromethyl group to other molecules . This could alter the properties of these molecules, affecting their interactions with other biological targets.
Eigenschaften
IUPAC Name |
[2-(difluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c9-8(10)7-4-2-1-3-6(7)5-11/h1-4,8,11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOXXNDVURWTMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801298769 | |
| Record name | 2-(Difluoromethyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801298769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Difluoromethyl)phenyl)methanol | |
CAS RN |
1018678-49-3 | |
| Record name | 2-(Difluoromethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1018678-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Difluoromethyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801298769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-fluoro-1-methyl-5-(phenylamino)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B1428671.png)
![Methyl 4-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B1428672.png)
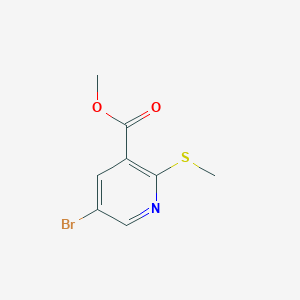


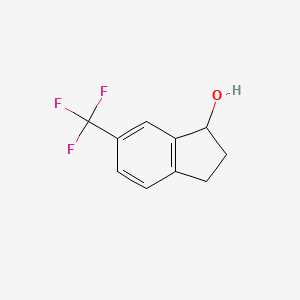

![5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione](/img/structure/B1428681.png)


![2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B1428689.png)
